Germanium;zirconium
Description
Structure
2D Structure
Properties
Molecular Formula |
GeZr |
|---|---|
Molecular Weight |
163.85 g/mol |
IUPAC Name |
germanium;zirconium |
InChI |
InChI=1S/Ge.Zr |
InChI Key |
KYXIMMOBOGDUFW-UHFFFAOYSA-N |
Canonical SMILES |
[Ge].[Zr] |
Origin of Product |
United States |
Preparation Methods
Procedure and Reaction Mechanism
The ceramic route involves solid-state reactions between zirconium dioxide (ZrO₂) and germanium dioxide (GeO₂) at elevated temperatures. Stoichiometric mixtures of monoclinic ZrO₂ and hexagonal GeO₂ are homogenized in an agate mortar, transferred to corundum crucibles, and heated to 1300°C in air at a rate of 5°C/h. The process relies on interdiffusion between the solid oxides, with GeO₂ acting as a flux due to its lower melting point (1115°C).
At temperatures exceeding 1200°C, molten GeO₂ infiltrates ZrO₂ particle boundaries, facilitating the formation of tetragonal zirconium germanate (ZrGeO₄) and hafnium germanate (Hf₃GeO₈). The reaction pathway can be summarized as:
$$
3\ \text{ZrO}2 + \text{GeO}2 \xrightarrow{1300^\circ\text{C}} \text{Zr}3\text{GeO}8
$$
$$
\text{ZrO}2 + \text{GeO}2 \xrightarrow{1300^\circ\text{C}} \text{ZrGeO}_4
$$
Phase Purity and Limitations
X-ray diffraction analysis reveals that ceramic synthesis produces well-crystallized ZrGeO₄ with 94% phase purity after 24 hours at 1300°C. However, hafnium analogues exhibit slower kinetics due to stronger Hf-O bonds, requiring extended annealing times for comparable purity. Table 1 compares key parameters for zirconium and hafnium germanates synthesized via this method.
Table 1: Ceramic Synthesis Parameters for Group IV Germanates
| Compound | Starting Materials | Temperature (°C) | Time (h) | Phase Purity | Crystal Size (nm) |
|---|---|---|---|---|---|
| ZrGeO₄ | ZrO₂ + GeO₂ | 1300 | 24 | 94% | 70–100 |
| Hf₃GeO₈ | HfO₂ + GeO₂ | 1300 | 48 | 87% | 50–80 |
The method faces inherent limitations in energy efficiency (35–40% yield) and difficulty controlling crystal morphology due to uncontrolled grain growth.
Co-Precipitation Route for Nanocrystalline Germanates
Synthesis Protocol
Co-precipitation enables low-temperature (≤900°C) formation of phase-pure zirconium germanates. The process begins with dissolving zirconium oxychloride (ZrOCl₂·8H₂O) and germanium tetrachloride (GeCl₄) in 1 M hydrochloric acid. Ammonium hydroxide is added dropwise to pH 9, inducing simultaneous precipitation of hydrated ZrO₂ and GeO₂.
The xerogel undergoes sequential calcination:
Structural Advantages
Raman spectroscopy confirms the absence of residual GeO₂ or ZrO₂ phases in co-precipitated samples. Transmission electron microscopy reveals nanocrystallites with average sizes of 10–15 nm, compared to 70–100 nm particles from ceramic synthesis. The method achieves 99% phase purity for ZrGeO₄ at 900°C, representing a 5% improvement over ceramic routes.
Organometallic Approaches to Heterobimetallic Complexes
Germylene-Zirconocene Reactions
Pioneering work by Utkin et al. explored direct Zr-Ge bond formation using imidozirconocene precursors and germylene ligands. The general reaction scheme involves:
$$
\text{Cp}2\text{Zr(NAr*)(THF)} + \text{Ge(NAPHTMS)}2 \rightarrow \text{Cp}_2\text{Zr(Ge(NAPHTMS))NAr}
$$
where Cp = cyclopentadienyl, Ar = 2,6-diphenyl-4-tert-butylphenyl, and NAPHTMS = 1,8-bis(trimethylsilylamido)naphthalene.
Synthetic Challenges
Despite systematic variation of steric and electronic parameters, isolated yields remain below 15% due to:
- Competitive Ge-Ge dimerization
- Zirconium-mediated C-H activation of aryl substituents
- Thermodynamic preference for Zr-N over Zr-Ge bonds
Notable products include mixed-ligand species [Ge(NAPHTMS)Ge(R)(NAPHTMS)]⁺[Li(THF)₄]⁻ (R = Bu, Me), characterized by single-crystal X-ray diffraction.
Nonaqueous Sol-Gel Synthesis
Adaptation for Zr-Ge Systems
Recent advances in HfO₂ nanocrystal synthesis suggest potential for Zr-Ge oxide preparation. Dissolving ZrCl₄ and GeCl₄ in benzyl alcohol at 220°C initiates ligand exchange:
$$
\text{ZrCl}4 + 4\ \text{PhCH}2\text{OH} \rightarrow \text{Zr(OCH}2\text{Ph)}4 + 4\ \text{HCl}
$$
$$
\text{GeCl}4 + 4\ \text{PhCH}2\text{OH} \rightarrow \text{Ge(OCH}2\text{Ph)}4 + 4\ \text{HCl}
$$
HCl catalyzes benzyl alcohol etherification, generating water in situ for hydrolysis:
$$
2\ \text{PhCH}2\text{OH} \xrightarrow{\text{HCl}} \text{PhCH}2\text{OCH}2\text{Ph} + \text{H}2\text{O}
$$
$$
\text{Zr(OCH}2\text{Ph)}4 + \text{Ge(OCH}2\text{Ph)}4 + 4\ \text{H}2\text{O} \rightarrow \text{ZrGeO}4 + 8\ \text{PhCH}_2\text{OH}
$$
Gelation Dynamics
Rheological studies show viscoelastic transition at 120°C (G' = 105 Pa), indicating network formation. X-ray pair distribution function analysis confirms amorphous intermediates transform to crystalline ZrGeO₄ within 30 minutes at 220°C.
Comparative Analysis of Preparation Methods
Table 2: Method Comparison for Zr-Ge Compound Synthesis
| Method | Temperature Range (°C) | Time | Phase Purity | Crystal Size (nm) | Energy Consumption |
|---|---|---|---|---|---|
| Ceramic | 1200–1300 | 24–48 h | 87–94% | 50–100 | High |
| Co-precipitation | 400–900 | 4–6 h | 99% | 10–15 | Moderate |
| Organometallic | 25–100 | 18–24 h | N/A | Molecular | Low |
| Sol-Gel | 220 | 30 min | 95% | 5–10 | Low |
The ceramic method remains preferred for bulk single-crystal growth, while co-precipitation offers advantages for nanocatalysts. Sol-gel techniques show promise for thin-film applications but require further optimization for Zr-Ge systems.
Chemical Reactions Analysis
Types of Reactions: Germanium and zirconium compounds undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. For example, germanium can react with oxygen to form germanium dioxide, while zirconium can form zirconium dioxide under similar conditions.
Common Reagents and Conditions: Common reagents used in the reactions of germanium and zirconium compounds include sulfuric acid, nitric acid, and hydrogen. These reactions typically require high temperatures and controlled atmospheres to prevent unwanted side reactions.
Major Products Formed: The major products formed from the reactions of germanium and zirconium compounds include germanium dioxide, zirconium dioxide, and various organometallic compounds. These products have significant industrial and scientific applications.
Scientific Research Applications
Chemistry: In chemistry, germanium and zirconium compounds are used as catalysts in various reactions. Their unique properties make them suitable for facilitating reactions that require high temperatures and pressures.
Biology: In biology, germanium compounds have been studied for their potential anticancer properties. Research has shown that certain germanium compounds can inhibit the growth of cancer cells by interfering with their DNA synthesis.
Medicine: In medicine, germanium and zirconium compounds are used in the development of medical devices and implants. Their biocompatibility and resistance to corrosion make them ideal for use in prosthetics and other medical applications.
Industry: In industry, germanium and zirconium compounds are used in the production of semiconductors, optical fibers, and other high-tech materials. Their unique properties make them indispensable in the manufacturing of advanced electronic devices.
Mechanism of Action
The mechanism of action of germanium and zirconium compounds involves their interaction with various molecular targets and pathways. For example, germanium compounds can inhibit DNA synthesis in cancer cells by binding to specific enzymes involved in the replication process. Zirconium compounds, on the other hand, can enhance the mechanical properties of materials by forming strong bonds with other elements.
Comparison with Similar Compounds
Electronic Contributions in Heusler Alloys
In CoZrSi and CoZrGe Heusler alloys, zirconium and cobalt dominate d-orbital electron densities, while germanium primarily contributes via s/p-orbitals. This difference leads to variations in thermoelectric performance: CoZrGe exhibits enhanced thermal stability due to Ge’s s-orbital hybridization, whereas CoZrSi shows higher mechanical stiffness attributed to silicon’s covalent bonding .
Framework Substitution in Molecular Sieves
In zirconium germanate molecular sieves, Ge substitutes either silicon (as MO₂ tetrahedra) or zirconium (as MO₃ octahedra). Hydrothermal synthesis (150°C–200°C, 1–7 days) produces frameworks with mixed Ge/Zr coordination, confirmed by SEM-EDAX. Such substitutions enhance porosity and catalytic activity compared to pure zirconium silicates .
Table 1: Structural Roles of Ge in Molecular Sieves
| Substitution Site | Coordination | Application Impact |
|---|---|---|
| Silicon (Si) | Tetrahedral | Increased pore size |
| Zirconium (Zr) | Octahedral | Enhanced acid resistance |
Mechanical and Corrosion Properties
Zirconium Alloys with Germanium
Adding 2 wt.% Ge to Zr-25Ti-5Sn increases hardness by ~12% (from 430.08 HV to 441.98 HV) due to Ge-induced β-phase stabilization. However, corrosion rates in simulated body fluid rise by 25%, reducing biocompatibility. This trade-off limits Ge-containing alloys to non-implant applications .
Table 2: Mechanical and Corrosion Data for Zr Alloys
| Alloy Composition | Hardness (HV) | Corrosion Rate (mm/year) |
|---|---|---|
| Zr-25Ti-5Sn | 430.08 | 0.012 |
| Zr-25Ti-3Sn-2Ge | 441.98 | 0.015 |
Hydrogen Embrittlement
Pure zirconium alloys exhibit hydrogen embrittlement under high H₂ charging, leading to fracture. Germanium’s role in mitigating this remains unexplored, highlighting a research gap .
Germanium Nanocrystals in High-k Dielectrics
Ge nanocrystals (3–6 nm) embedded in tantalum zirconium oxide (TaZrO) matrices enable floating-gate memory devices. An SiO₂ interlayer improves electrical isolation, achieving 10⁵ write/erase cycles, outperforming pure ZrO₂ systems .
UV-Emitting Phosphors
Substituting 10–15% Zr with Ge in zirconium pyrophosphate (ZrP₂O₇) increases cathodoluminescence efficiency by 40%. The emission peak shifts from 280 nm (pure ZrP₂O₇) to 320 nm, making Ge-Zr phosphors suitable for UV-LEDs .
Analytical Chemistry Interactions
In graphite furnace atomic absorption spectrometry (GFAAS), zirconium carbide reduces GeO₂ to volatile Ge, enabling trace Ge detection. Pd-Zr modifiers enhance sensitivity by stabilizing Ge during atomization .
Neutron Activation Analysis
Ge and Zr samples irradiated with 13.96 MeV neutrons show distinct γ-ray signatures. Ge’s isotopic purity (86% ⁷⁶Ge) makes it ideal for double beta decay studies, while Zr’s neutron moderation properties aid flux calibration .
Biomedical and Environmental Considerations
- Biomedical: Ge compounds (e.g., propagermanium) exhibit immunomodulatory effects but lack FDA approval due to toxicity concerns. In contrast, Zr alloys (without Ge) are preferred for implants due to superior biocompatibility .
- Environmental: Ge recovery from coal fly ash via iodination is economically viable, whereas Zr extraction relies on chlorination processes, generating more waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
